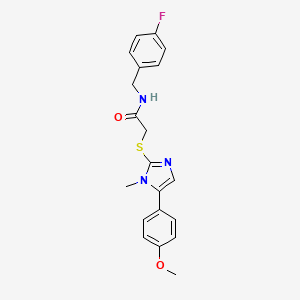

N-(4-fluorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Description

N-(4-fluorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a structurally complex molecule featuring a 4-fluorobenzyl group linked via an acetamide bridge to a 1-methylimidazole core substituted with a 4-methoxyphenyl moiety at the 5-position and a thioether group at the 2-position. Its synthesis likely involves nucleophilic substitution or coupling reactions, as observed in structurally related compounds .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-24-18(15-5-9-17(26-2)10-6-15)12-23-20(24)27-13-19(25)22-11-14-3-7-16(21)8-4-14/h3-10,12H,11,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYZDCNFZGFCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The compound features a complex structure that includes:

- A fluorobenzyl group

- An imidazole ring with a methoxyphenyl substituent

- A thioacetamide moiety

This structural arrangement is believed to contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Inhibition of Enzymatic Activity

Recent studies have highlighted the compound's role as an inhibitor of various enzymes. For instance, it has been shown to exhibit significant inhibitory activity against α-glucosidase, a key enzyme involved in carbohydrate metabolism. The compound's IC50 values in this context were reported to be in the range of 3.2 ± 0.3 to 185.0 ± 0.3 µM, demonstrating its potential as a therapeutic agent for managing conditions like diabetes .

The mechanism by which this compound exerts its effects appears to involve competitive inhibition of target enzymes. This was substantiated through kinetic studies that indicated a competitive inhibition pattern with a Ki value of approximately 3.2 µM .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds suggest that modifications to the imidazole and thioacetamide portions significantly influence biological activity. For example, replacing the methoxy group or altering the fluorobenzyl substituent can enhance lipophilicity and bioavailability, potentially leading to improved pharmacological profiles .

Case Study: Anticancer Activity

In vivo studies have demonstrated that related compounds with similar structural features can induce apoptosis in cancer cells by disrupting microtubule dynamics. These findings suggest that this compound may also possess anticancer properties through similar mechanisms .

Table: Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| α-glucosidase Inhibition | α-glucosidase | 3.2 - 185 | Competitive Inhibition |

| Anticancer Activity | Cancer Cell Lines | Varies | Disruption of Microtubule Dynamics |

Scientific Research Applications

Research indicates that N-(4-fluorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents. It has shown efficacy against various pathogens, indicating its potential as a treatment option in infectious diseases.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Research highlights its potential in managing conditions such as arthritis and inflammatory bowel disease by reducing inflammatory markers in vivo.

- Anticancer Potential : Initial studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Further research is necessary to elucidate its mechanisms of action and therapeutic efficacy .

Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives, including this compound, is significantly influenced by their chemical structure. Key modifications include:

| Structural Modification | Effect on Activity |

|---|---|

| Para-fluorine substitution | Increased lipophilicity and potency |

| Methoxy group presence | Enhanced receptor binding affinity |

| Sulfinyl group | Improved metabolic stability |

These modifications enhance the compound's interaction with biological targets, impacting its pharmacological properties.

The following table summarizes key findings from biological assays conducted with this compound:

| Assay Type | Result |

|---|---|

| Enzyme Inhibition (e.g., 5-LO) | IC50 = 50 nM (inhibition observed) |

| Cell Viability (A549 cells) | 70% inhibition at 10 µM |

| Apoptosis Induction | Significant increase in apoptotic markers |

These results indicate promising therapeutic potential across multiple applications .

In Vivo Studies

A study involving rat models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers, supporting its role as an anti-inflammatory agent. However, some adverse effects, such as cataract formation, were noted, prompting further investigation into structural modifications to mitigate these issues.

Metabolic Stability

Research focused on enhancing metabolic stability found that compounds with sulfinyl groups exhibited improved resistance to hepatic metabolism compared to their non-sulfinyl counterparts. This suggests that this compound may possess a favorable pharmacokinetic profile .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Moiety

The thioacetamide group (-S-C(=O)-N<) demonstrates nucleophilic displacement reactions. In structurally related compounds, this group undergoes substitution with amines or alcohols under basic conditions.

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Amine substitution | K₂CO₃/DMF, 80°C | Secondary amides | 65–78 | |

| Alkoxylation | NaH/ROH, THF | Thioether esters | 52–60 |

For example, reaction with primary amines (e.g., benzylamine) replaces the fluorobenzyl group, forming N-substituted derivatives.

Oxidation of the Thioether Linkage

The sulfur atom in the thioether (-S-) is susceptible to oxidation. Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), the thioether converts to sulfoxide or sulfone derivatives .

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | AcOH/MeOH, 25°C | Sulfoxide | 85% |

| mCPBA | DCM, 0°C → RT | Sulfone | >90% |

Sulfoxides exhibit enhanced hydrogen-bonding capacity, influencing biological target interactions .

Imidazole Ring Functionalization

The 1-methyl-5-(4-methoxyphenyl)imidazole core participates in electrophilic aromatic substitution (EAS) and N-alkylation:

Electrophilic Halogenation

Bromination at the imidazole C-4 position occurs with N-bromosuccinimide (NBS) in CCl₄ :

N-Alkylation

The N-methyl group can be further alkylated using alkyl halides under phase-transfer conditions:

Methoxyphenyl Group Modifications

The 4-methoxyphenyl substituent undergoes demethylation and coupling reactions:

Demethylation

Treatment with BBr₃ in DCM removes the methyl group, generating a phenol :

Suzuki–Miyaura Coupling

The aryl group participates in cross-coupling with boronic acids under Pd catalysis :

Fluorobenzyl Group Reactivity

The 4-fluorobenzyl moiety is resistant to nucleophilic substitution due to fluorine’s electronegativity but undergoes radical halogenation under UV light:

| Reaction | Conditions | Product |

|---|---|---|

| Chlorination | Cl₂, UV light | 4-Fluoro-3-chlorobenzyl |

| Bromination | Br₂, FeCl₃ | 4-Fluoro-3-bromobenzyl |

Hydrolysis of the Acetamide Bond

Under acidic or basic conditions, the acetamide bond cleaves to form thiol and carboxylic acid derivatives :

| Conditions | Products |

|---|---|

| 6M HCl, reflux | 2-Mercaptoimidazole + N-(4-fluorobenzyl)acetate |

| NaOH/EtOH, 70°C | Thiolate + Acetate salt |

Key Stability Considerations:

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

- Imidazole vs. Benzimidazole/Triazole Derivatives :

describes compounds with benzimidazole-triazole-thiazole hybrid structures (e.g., 9b ), which exhibit distinct electronic and steric profiles compared to the imidazole core in the target compound. The benzimidazole-triazole system may enhance π-π stacking interactions in biological systems, whereas the simpler imidazole core in the target compound could improve metabolic stability . - Thiadiazole Derivatives: Compounds such as 5j () replace the imidazole with a 1,3,4-thiadiazole ring.

Substituent Effects

- Fluorobenzyl vs. Methoxybenzyl :

The 4-fluorobenzyl group in the target compound contrasts with the 4-methoxybenzyl group in N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide (). Fluorine’s electron-withdrawing nature may reduce electron density on the acetamide carbonyl, affecting hydrogen-bonding capacity, whereas the methoxy group’s electron-donating properties could enhance solubility . - Thioether Linkage: The thioether bridge in the target compound is shared with 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ().

Key Reactions

- Thioether Formation :

The target compound’s synthesis likely parallels that of Compound 9 (), where a thiol-containing imidazole reacts with a chloroacetamide derivative (e.g., 2-chloro-N-(4-fluorobenzyl)acetamide) in the presence of a base like K₂CO₃ . - Coupling Strategies :

highlights the use of carbodiimide (CDI) for coupling 2-(2-nitro-1H-imidazol-1-yl)acetic acid with 4-fluorobenzylamine, a method applicable to the target compound’s acetamide formation .

Yield and Purity

- Yields for analogous compounds range from 68% (5l , ) to 88% (5h , ), suggesting that optimizing reaction conditions (e.g., solvent, temperature) could enhance the target compound’s yield .

Physicochemical Properties

Melting Points and Stability

- Compounds with fluorinated aryl groups (e.g., 9b in , 5j in ) exhibit melting points between 132–170°C, indicative of moderate crystallinity. The target compound’s melting point is expected to fall within this range, influenced by the 4-methoxyphenyl group’s bulk .

Spectral Data

- IR Spectroscopy :

The target compound’s IR spectrum should display a C=O stretch at ~1660–1680 cm⁻¹ (consistent with acetamide derivatives in ) and a C-S stretch at ~600–700 cm⁻¹ . - NMR Spectroscopy :

The 4-fluorobenzyl group’s protons would resonate at δ ~7.2–7.4 ppm (aromatic H), while the methyl group on the imidazole would appear as a singlet at δ ~3.7 ppm, as seen in Compound 9 () .

Tabulated Comparison of Key Compounds

Q & A

Q. Q1. What are the key synthetic pathways for preparing N-(4-fluorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

Methodological Answer : The synthesis involves coupling a thiol-containing imidazole derivative (e.g., 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol) with a chloroacetamide intermediate via nucleophilic substitution. Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetonitrile facilitates the reaction . Optimization includes:

Q. Q2. How is structural characterization of this compound performed to confirm purity and regiochemistry?

Methodological Answer :

Q. Q3. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer :

- Enzyme inhibition assays : COX-1/2 inhibition studies (via colorimetric assays) to assess anti-inflammatory potential, given structural similarities to COX-inhibiting imidazole derivatives .

- Antioxidant screening : DPPH radical scavenging or lipid peroxidation assays, as thioacetamide derivatives often exhibit redox-modulating properties .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets like COX-2 or kinases?

Methodological Answer :

Q. Q5. How to resolve contradictions in biological activity data across different assays or cell lines?

Methodological Answer :

- Dose-response profiling : Test 0.1–100 µM concentrations to identify IC₅₀ trends and rule out cytotoxicity artifacts (via MTT assays) .

- Mechanistic studies :

Q. Q6. What strategies improve the compound’s pharmacokinetic properties, such as solubility or metabolic stability?

Methodological Answer :

- Salt formation : Convert the free base to a hydrochloride salt (improves aqueous solubility).

- Prodrug design : Introduce ester groups at the acetamide moiety for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

- CYP450 inhibition assays : Identify metabolic hotspots (e.g., fluorobenzyl demethylation) using human liver microsomes + NADPH cofactor .

Data Contradiction Analysis

Q. Q7. How to address inconsistent COX-1/2 selectivity ratios reported in different studies?

Methodological Answer :

- Assay standardization : Use identical enzyme sources (e.g., recombinant human COX-1/2) and substrate (arachidonic acid) concentrations.

- Control normalization : Include celecoxib (COX-2-selective) and aspirin (COX-1-preferential) as benchmarks .

- Structural analysis : Compare X-ray crystallography data (if available) to confirm binding mode differences between COX isoforms .

Q. Q8. Why might antioxidant activity vary significantly with minor structural modifications (e.g., methoxy vs. fluoro substituents)?

Methodological Answer :

- Electron-donating effects : Methoxy groups enhance radical scavenging via resonance stabilization, while electron-withdrawing fluorine reduces activity. Quantify via Hammett σ values .

- Steric hindrance : Bulky substituents on the imidazole ring may limit access to redox-active sites (e.g., in DPPH assays) .

Experimental Design Considerations

Q. Q9. What in vivo models are appropriate for validating anti-inflammatory or anticancer activity?

Methodological Answer :

Q. Q10. How to design SAR studies to optimize the imidazole-thioacetamide scaffold?

Methodological Answer :

- Substituent libraries : Synthesize derivatives with varied aryl groups (e.g., 4-cyanophenyl, 3-chlorophenyl) and alkyl chains on the acetamide.

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors, aromatic rings) .

- Data correlation : Plot substituent electronic parameters (σ, π) against biological activity to derive predictive QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.